molecular formula C24H28O6 B162435 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone CAS No. 130064-21-0

1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone

Cat. No. B162435
M. Wt: 412.5 g/mol
InChI Key: OWTDXASPDWYLTG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule featuring a ketone group flanked by two phenyl rings, each of which is substituted with a tetrahydropyran-2-yl ether moiety. This structure suggests potential for interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of tetrahydropyran derivatives can be achieved through methods such as the base-catalyzed rearrangement of 1,2-dioxines, as described in the first paper. This process involves the formation of gamma-hydroxy enones followed by intramolecular oxa-Michael addition, which could be a plausible route for the synthesis of the tetrahydropyran moieties in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds often includes various dihedral angles between rings and substituents, as well as intramolecular hydrogen bonding that can affect the overall conformation and stability of the molecule . For the compound , the presence of tetrahydropyran rings, which are likely to adopt chair conformations, and the potential for hydrogen bonding, would be key considerations in its structural analysis.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the ketone group and the ether linkages. The ketone could be involved in nucleophilic addition reactions, while the ethers could participate in reactions typical of alcohols, such as dehydration or substitution, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and boiling point would be influenced by the compound's molecular structure. The presence of hydroxyl groups and the potential for hydrogen bonding could enhance solubility in polar solvents. The chemical properties would include reactivity towards acids and bases, redox potential, and susceptibility to hydrolysis, particularly of the ether linkages .

Scientific Research Applications

Synthetic Routes and Chemical Transformations

Synthesis of Tetrahydropyran Derivatives : The compound is involved in the synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy] phenol, indicating its utility in creating complex molecules with potential applications in cosmetics for skin lightening effects due to its tyrosinase inhibitory activity. The synthetic route emphasizes the efficiency of specific catalysts in achieving high yields under optimized conditions (Chen Ying-qi, 2010).

Creation of Methoxyimino Derivatives : Another application includes synthesizing methoxyimino derivatives, showcasing the compound's versatility in forming structures with different functional groups under mild reaction conditions, leading to high purity and yield products (Zhang Guo-fu, 2012).

Biological Activities and Applications

Fluorescence Properties : The compound's derivatives exhibit fluorescence emission radiation, making them suitable for applications in fluorescent tagging and imaging in biological studies. This characteristic opens avenues for creating red fluorescent compounds with potential applications in bioimaging and diagnostics (Naoko Mizuyama et al., 2008).

Antiviral Activity : The synthesis of furobenzopyrones derived from the compound demonstrates antiviral activities against specific viruses, indicating its potential in developing new antiviral agents. This research highlights the compound's role in generating bioactive molecules for therapeutic applications (V. K. Pandey et al., 2004).

Material Science and Other Applications

Antioxidant Activity : Derivatives synthesized from the compound have shown antioxidant activities, suggesting their use in creating compounds for combating oxidative stress. This application is vital in developing antioxidants for food preservation, cosmetics, and pharmaceuticals (L. Saher et al., 2018).

Enzymatic Resolution : The compound's derivatives have been subjected to enzymatic resolution, showcasing its relevance in producing optically active substances. This process is crucial for creating enantiomerically pure compounds in pharmaceuticals, where the activity of drugs can significantly depend on their chirality (T. Izumi et al., 1994).

properties

IUPAC Name

1-[2-hydroxy-4-(oxan-2-yloxy)phenyl]-2-[4-(oxan-2-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O6/c25-21(15-17-7-9-18(10-8-17)29-23-5-1-3-13-27-23)20-12-11-19(16-22(20)26)30-24-6-2-4-14-28-24/h7-12,16,23-24,26H,1-6,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTDXASPDWYLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)CC(=O)C3=C(C=C(C=C3)OC4CCCCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441611
Record name 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone

CAS RN

130064-21-0
Record name 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (119.000 g, 487.2 mmol, 1.0 equiv.) and ethyl acetate (400 mL) was added to a 2 L 3 neck round bottomed flask equipped with a stir bar a thermometer, a condenser and a nitrogen inlet. The flask was flushed with nitrogen for 2 minutes and 3,4-dihydro-2H-pyran (222.252 ml, 2436.1 mmol, 5.0 equiv.) was added from a graduated cylinder. The suspension was flushed with nitrogen for 2 minutes and p-toluenesulfonic acid (0.378 g, 2.2 mmol, 0.0 equiv.) was added to the reaction. An exothermic reaction took place and the temperature rose from 20 to 33° C. over 5 minutes. The yellow suspension became a red solution within 1 minute of PTSA addition. The reaction was stirred for 66 h at room temperature. The reaction was monitored by HPLC at 4, 5 and 6 hours. The chromatograms indicated the reaction was 74%, 90% and 100% complete at the time indicated respectively. TEA (5 mL) was added to the cream colored slurry to stop the reaction. The slurry was transferred to a round bottomed flask (2 L) and the three neck flask rinsed with ethyl acetate. The slurry was concentrated on a rotovap to give a cream colored powdery solid. The solid was transferred to a 2 L Erlenmeyer flask. Isopropyl alcohol (IPA) was used to rinse the flask. The solid was recrystallized from IPA (1.4 L). The suspension was cooled in an ice bath for 30 minutes and the solid collected by vacuum filtration. The solid was rinsed with ice cold IPA until the filtrate was colorless and dried in a vacuum oven to give a white powder (162.24 g). The mother liquor and washes were combined and concentrated to an orange oil (38.09 g).
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
222.252 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0.378 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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